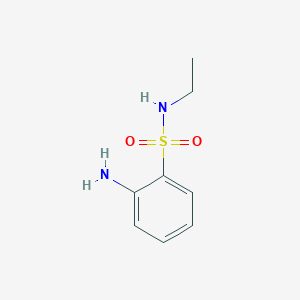

2-amino-N-ethylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-amino-N-ethylbenzenesulfonamide is a chemical compound with the molecular formula C8H12N2O2S and a molecular weight of 200.26 g/mol . It exists in a liquid state at room temperature and is commonly used in proteomics research . Although it is not widely recognized, this compound plays a crucial role in various applications.

科学的研究の応用

Proteomics Research

2-amino-N-ethylbenzenesulfonamide: is utilized in proteomics research due to its biochemical properties . It serves as a building block in the synthesis of more complex compounds used in protein analysis and characterization.

Pharmacology

In pharmacology, this compound is explored for its potential as a dual inhibitor in cancer drug development. It has shown inhibitory activity against Bcr-Abl and HDAC1, which are significant in the proliferation of certain cancer cells .

Medicine

Medically, sulfonamide drugs, which share a functional group with 2-amino-N-ethylbenzenesulfonamide, are used to treat a range of diseases such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma due to their anti-carbonic anhydrase and anti-t dihydropteroate synthetase activities .

Environmental Science

The environmental impact of sulfonamides, including compounds like 2-amino-N-ethylbenzenesulfonamide, is a subject of research due to their non-biodegradable nature and potential to cause adverse effects .

Analytical Chemistry

In analytical chemistry, 2-amino-N-ethylbenzenesulfonamide can be used for the synthesis of analytical reagents and in the development of new analytical methods .

Agriculture

The agricultural applications of sulfonamides, including 2-amino-N-ethylbenzenesulfonamide, are being studied for their antibacterial properties to treat livestock diseases .

Material Science

Veterinary Medicine

Sulfonamide drugs, which are related to 2-amino-N-ethylbenzenesulfonamide, are commonly used in veterinary medicine as antibacterial compounds to treat infections in livestock .

Safety and Hazards

As with any chemical compound, safety precautions are essential when handling 2-amino-N-ethylbenzenesulfonamide . Researchers should adhere to standard laboratory practices, including wearing appropriate protective gear, working in a well-ventilated area, and avoiding skin or eye contact. Detailed safety information can be found in the Safety Data Sheet (SDS) provided by the manufacturer .

作用機序

Target of Action

The primary target of 2-amino-N-ethylbenzenesulfonamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

They bind to the active site of the enzyme, preventing its natural substrate from accessing the site and thus inhibiting the enzyme’s activity .

Biochemical Pathways

The inhibition of carbonic anhydrase disrupts the balance of bicarbonate and protons in the cell. This can affect a variety of biochemical pathways, particularly those involving the regulation of pH and the transport of carbon dioxide and water .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption .

Result of Action

The inhibition of carbonic anhydrase by 2-amino-N-ethylbenzenesulfonamide can lead to a decrease in the production of bicarbonate and protons in the cell. This can disrupt cellular pH regulation and affect a variety of cellular processes .

Action Environment

The action of 2-amino-N-ethylbenzenesulfonamide can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the compound, which can in turn influence its absorption and distribution . Additionally, the presence of other drugs that inhibit or induce cytochrome P450 enzymes could potentially affect the metabolism of 2-amino-N-ethylbenzenesulfonamide .

特性

IUPAC Name |

2-amino-N-ethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-2-10-13(11,12)8-6-4-3-5-7(8)9/h3-6,10H,2,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQAVWQUPULBREU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=CC=C1N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-ethylbenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B3007130.png)

![2-Chloro-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]propan-1-one](/img/structure/B3007132.png)

![4-(N-cyclopentyl-N-methylsulfamoyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide](/img/structure/B3007133.png)

![3,7-diphenyl-2-((3-(trifluoromethyl)benzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B3007140.png)

![N-{1-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B3007141.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B3007142.png)

![N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3007143.png)

![4-acetyl-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B3007145.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-methoxyphenyl)sulfanylpropanamide](/img/structure/B3007146.png)